![molecular formula C24H27ClN4OS B4580396 2-[4-(4-chlorophenyl)-1-piperazinyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4580396.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one
説明
This compound belongs to a class of chemicals known for their complex structures and potential for a wide range of biological activities. Compounds with similar structural motifs, such as thiazole derivatives, piperazine derivatives, and those incorporating chlorophenyl groups, have been synthesized and characterized for various applications, including medicinal chemistry and material science.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic chemical building blocks. For instance, the synthesis of related thiazole and piperazine derivatives has been achieved through reactions involving nucleophilic addition, cyclization, and condensation steps, often requiring specific catalysts and reaction conditions to achieve the desired product with high yield and purity (Şahin, Özkan, Köksal, & Işık, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques such as X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and reactivity (Nesterov et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of similar compounds often involves interactions with biological molecules, leading to potential therapeutic effects. Their reactivity can be influenced by the presence of functional groups, such as the thiazole ring, which participates in hydrogen bonding and π-π interactions, contributing to the compound's biological activity (Tozkoparan et al., 2004).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystallinity are determined through experimental measurements. These properties are important for assessing the compound's suitability for various applications, including its formulation into pharmaceuticals or its use in material science (Hartung et al., 2003).
科学的研究の応用
Anticancer Potential
Research indicates that derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole, which share structural similarities with the compound , have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds displaying high selectivity towards cancer cells over normal cells have been identified, with mechanisms involving cell cycle arrest and induction of apoptotic cell death through the increase of Bax/Bcl-2 ratio and caspase 9 levels. An in vivo study also demonstrated the targeting ability of these compounds to sarcoma cells in tumor-bearing mice models (El-Masry et al., 2022).
Antimicrobial Activities
Novel 1,2,4-triazole derivatives, incorporating a structure similar to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These studies revealed that some of these newly synthesized compounds exhibit good to moderate antimicrobial activities against various microorganisms. The research underscores the potential of such compounds in the development of new antimicrobial agents (Bektaş et al., 2010).
Molecular Interaction Studies
The molecular interaction of similar compounds with cannabinoid receptors has been extensively studied to understand their pharmacological profile. Such research aids in the development of pharmacophore models for receptor ligands and provides insights into the conformational preferences and structural requirements for receptor binding and activity (Shim et al., 2002).
Solubility and Thermodynamics
Research into the solubility and thermodynamics of novel antifungal compounds, which include structures analogous to the specified chemical, highlights the importance of understanding the physicochemical properties of potential pharmaceuticals. These studies focus on solubility in various solvents, thermodynamic parameters, and partitioning processes, crucial for drug design and delivery (Volkova et al., 2020).
特性
IUPAC Name |
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[[4-(diethylamino)phenyl]methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4OS/c1-3-27(4-2)20-9-5-18(6-10-20)17-22-23(30)26-24(31-22)29-15-13-28(14-16-29)21-11-7-19(25)8-12-21/h5-12,17H,3-4,13-16H2,1-2H3/b22-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLDXCZGGCFECM-OQKWZONESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



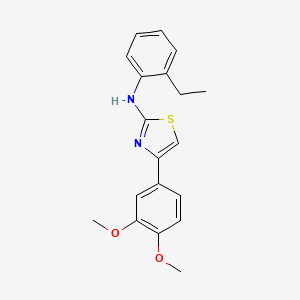

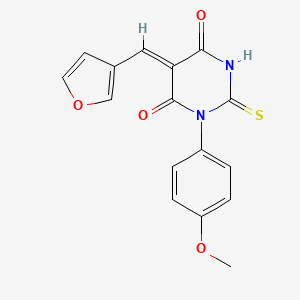
![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4580341.png)
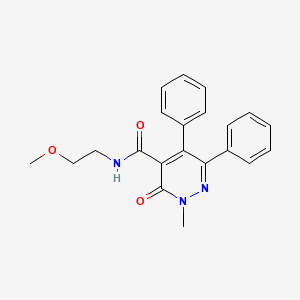
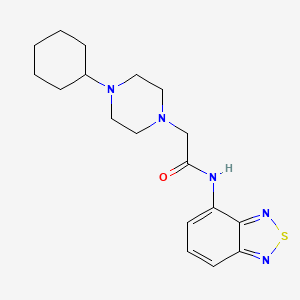
![5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4580370.png)
![2-(3,3-diphenylpropanoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4580379.png)
![1-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4580382.png)
![3-cyclohexyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4580389.png)
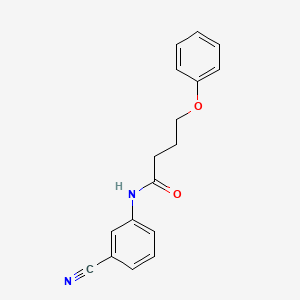
![isopropyl 2-[(2-cyano-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4580414.png)
![N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4580422.png)
![2-({[(1Z)-1-(3,4-dichlorophenyl)ethylidene]amino}oxy)ethyl imidothiocarbamate hydrochloride](/img/structure/B4580428.png)